molecular formula C31H30ClN5O3S2 B611807 WEHI-539 hydrochloride CAS No. 2070018-33-4

WEHI-539 hydrochloride

Cat. No.: B611807
CAS No.: 2070018-33-4
M. Wt: 620.183
InChI Key: GJBYTVIQTMIXGA-DYICZVFTSA-N
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Description

WEHI-539 hydrochloride is a potent and selective inhibitor of the anti-apoptotic protein Bcl-XL, a member of the Bcl-2 family. This compound has been extensively studied for its ability to induce apoptosis in cancer cells by selectively targeting Bcl-XL, thereby promoting cell death in malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control. The compound is typically produced in powder form and stored under desiccated conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: WEHI-539 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and benzothiazole rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

WEHI-539 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    ABT-737: Another Bcl-2 family inhibitor, but with a broader target profile including Bcl-2 and Bcl-W.

    Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-XL, used in clinical trials for cancer treatment.

    Venetoclax (ABT-199): A selective Bcl-2 inhibitor with minimal activity against Bcl-XL, approved for the treatment of chronic lymphocytic leukemia.

Uniqueness of WEHI-539 Hydrochloride: this compound is unique in its high selectivity for Bcl-XL over other Bcl-2 family members. This selectivity reduces the potential for off-target effects and enhances its utility as a research tool and potential therapeutic agent .

Properties

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYTVIQTMIXGA-DYICZVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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